molecular formula C16H14N2O5 B11548385 {2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11548385
M. Wt: 314.29 g/mol
InChI Key: XSKARGLNLJQZKF-RQZCQDPDSA-N
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Description

2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes both phenolic and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with formamide, followed by the reaction with 2-bromoacetic acid. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The phenolic and formamido groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Formamide: Another precursor used in the synthesis.

    2-Bromoacetic Acid: A reagent used in the synthetic route.

Uniqueness

2-{2-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of phenolic and formamido functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

2-[2-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H14N2O5/c19-13-7-5-11(6-8-13)16(22)18-17-9-12-3-1-2-4-14(12)23-10-15(20)21/h1-9,19H,10H2,(H,18,22)(H,20,21)/b17-9+

InChI Key

XSKARGLNLJQZKF-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)O)OCC(=O)O

Origin of Product

United States

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